![molecular formula C15H18N4O B2688882 N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415501-43-6](/img/structure/B2688882.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b]pyridazine class, which has been recognized for various bioactive properties. The structural formula can be represented as follows:
This compound features a cyclohexene moiety and an imidazo[1,2-b]pyridazine core, which contributes to its biological activity.
Antitumor Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit potent antitumor properties. A study highlighted that modifications in the imidazo[1,2-b]pyridazine scaffold led to compounds with significant inhibitory effects on various cancer cell lines. For instance, specific derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and melanoma cells (A375) .
Kinase Inhibition
Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of cyclin-dependent kinases (CDKs). A notable example is the identification of compounds that inhibit CDK2 with high potency, which is crucial for regulating cell cycle progression. These compounds showed promising pharmacokinetic profiles in vivo, with plasma levels exceeding 1 µM after administration in murine models .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Studies have shown that certain derivatives can inhibit Bruton’s tyrosine kinase (Btk), which plays a pivotal role in B-cell receptor signaling and autoimmune responses. This inhibition suggests potential applications in treating autoimmune diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Key findings include:
- Substituent Effects : The presence of various substituents on the pyridazine ring significantly influences biological activity. For example, alkyl substitutions can enhance lipophilicity and improve cellular uptake.
- Ring Modifications : Alterations to the cyclohexene moiety have been shown to affect the binding affinity to target proteins, thus impacting efficacy .
Case Study 1: Anticancer Activity
In a preclinical study published in Cancer Research, a derivative of this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 0.5 µM against MDA-MB-231 cells. The mechanism was attributed to apoptosis induction via caspase activation .
Case Study 2: Anti-inflammatory Effects
A study focused on autoimmune models demonstrated that the compound reduced inflammatory cytokine production in vitro and in vivo. Mice treated with this derivative showed decreased levels of TNF-alpha and IL-6 following immune stimulation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cancer progression, particularly c-KIT mutations associated with gastrointestinal stromal tumors (GISTs) and other malignancies. The compound's mechanism of action involves blocking the phosphorylation of target proteins, thereby disrupting signaling pathways critical for tumor growth and survival .
Inhibition of Protein SMYD
Another notable application of this compound is its potential role in inhibiting SMYD proteins (SET and MYND domain-containing proteins), which are implicated in various cancers and developmental disorders. By targeting these proteins, this compound may offer a novel therapeutic strategy for treating malignancies that exhibit overexpression or aberrant activity of SMYD proteins .
Case Studies
Case Study 1: c-KIT Inhibition
A study investigated the efficacy of this compound as a selective inhibitor of c-KIT kinase. The results demonstrated that the compound effectively reduced cell proliferation in GIST cell lines harboring c-KIT mutations. In vivo studies further confirmed its potential as a therapeutic agent against tumors driven by c-KIT activation.
Case Study 2: SMYD Protein Targeting
In another investigation focused on SMYD protein inhibition, researchers synthesized derivatives of this compound. These derivatives showed varying degrees of inhibitory activity against SMYD3 and SMYD2. The most potent compounds displayed promising results in preclinical models, suggesting their viability as leads for drug development aimed at cancers associated with these targets.
Summary Table of Applications
Application | Target | Mechanism | Potential Impact |
---|---|---|---|
Anticancer Therapy | c-KIT | Kinase inhibition | Treatment for GIST and other cancers |
Inhibition of SMYD Proteins | SMYD3/SMYD2 | Disruption of protein function | Novel approach for cancer treatment |
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14-16-10-11-19(14)18-13/h4,6-7,10-11H,1-3,5,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBMUDHZIANHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.